(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid
Description
(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a substituted phenylboronic acid featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. Its structural uniqueness arises from the steric and electronic effects imparted by the cyclopropylmethoxy group, which can influence reactivity and selectivity in catalytic processes .
Properties
IUPAC Name |
[3-bromo-5-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BBrO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXRBSGIHSKXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BBrO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Starting Material : 1,3-Dibromo-5-(cyclopropylmethoxy)benzene
Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc, dioxane
Product : 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester), followed by hydrolysis to the boronic acid.
Procedure
-
Alkylation of 3,5-Dibromophenol :
-
Miyaura Borylation :
-
Hydrolysis :
Optimization Data
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | <5 mol%: Incomplete conversion |
| Reaction Temperature | 100°C | <80°C: Slow kinetics |
| B₂Pin₂ Equivalence | 1.2 eq | <1.0 eq: Lower yield |
Method 2: Lithiation-Borylation of 3-Bromo-5-(cyclopropylmethoxy)bromobenzene
Reaction Scheme
Starting Material : 3-Bromo-5-(cyclopropylmethoxy)bromobenzene
Reagents : n-BuLi, Trimethyl borate (B(OMe)₃), HCl
Product : (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid.
Procedure
-
Lithiation :
-
Borylation :
-
Trimethyl borate (1.6 mL, 14.6 mmol) is added dropwise, and the mixture is warmed to 25°C over 2 hours.
-
-
Acidic Workup :
Critical Parameters
-
Temperature Control : Lithiation at <-70°C prevents side reactions.
-
Boronation Agent : B(OMe)₃ ensures efficient trapping of the aryl lithium species.
Method 3: Hydrolysis of Pinacol Boronic Ester
Reaction Scheme
Starting Material : 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218789-49-1)
Reagents : HCl, THF/H₂O
Product : this compound.
Procedure
Advantages
-
High purity (>98% by HPLC) due to stability of the pinacol ester intermediate.
-
Scalable with minimal side products.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Miyaura Borylation | 70 | 95 | High | Moderate |
| Lithiation-Borylation | 65 | 90 | Low | High |
| Pinacol Ester Hydrolysis | 95 | 98 | High | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
One of the most prominent applications of boronic acids, including (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, is in the Suzuki-Miyaura cross-coupling reaction. This method enables the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital tool for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.
- Mechanism : The reaction typically involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic acid, and concludes with reductive elimination to yield the desired biphenyl product.
- Selectivity and Yield : The presence of substituents on both the aryl halide and boronic acid can significantly influence the reaction's selectivity and yield. For instance, this compound has shown promising results when coupled with various aryl halides, yielding biaryl products with high selectivity under optimized conditions .
Medicinal Chemistry
Drug Development
The unique structural features of this compound allow it to serve as an essential intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting specific biological pathways.
- Case Studies : Research has demonstrated that compounds derived from this boronic acid exhibit activity against cancer cells by inhibiting key enzymes involved in tumor progression. For example, derivatives have been synthesized that target kinases implicated in various cancers, showcasing their potential as anti-cancer agents .
Material Science
Polymer Chemistry
In material science, this compound is utilized in the development of functional polymers. Its ability to participate in cross-linking reactions enables the creation of materials with tailored properties.
- Applications : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Additionally, it has been investigated for use in sensors and electronic materials due to its electronic properties .
Table 1: Summary of Cross-Coupling Reactions Involving this compound
| Aryl Halide | Catalyst | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| 4-Bromobenzene | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | 85 | High |
| 2-Chloroaniline | Pd(OAc)₂ | NaOH, EtOH, 60°C | 78 | Moderate |
| Iodobenzene | Pd(dppf) | K₃PO₄, DMSO, 100°C | 90 | High |
Mechanism of Action
The mechanism of action of (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Stability
Cyclopropane-Containing Boronic Acids
(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic Acid :
- The cyclopropylmethoxy group introduces steric bulk and electron-donating effects due to the cyclopropane ring’s hyperconjugative stabilization. This can slow down boronate ester formation compared to linear alkoxy substituents but enhance stability under basic conditions .
- Demonstrated utility in multi-step syntheses of complex benzofuran derivatives, as seen in the total synthesis of natural products (e.g., compound 21 in ) .
- However, the larger phenyl group may reduce solubility in polar solvents .
(3-Bromo-5-ethoxyphenyl)boronic Acid (CAS 849062-02-8, Similarity: 0.95):
Halogen-Substituted Analogues
(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1186403-17-7, Similarity: 0.87):
(4-Bromo-2-methylphenyl)boronic Acid (CAS 221006-71-9, Similarity: 0.79):
Comparative Reaction Performance
Suzuki-Miyaura Coupling Efficiency
*Model reaction: Coupling with methyl 5-bromofuran-2-carboxylate under Pd catalysis.
Key Research Findings and Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated using ChemAxon software.
Biological Activity
(3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C₁₀H₁₂BBrO₃, with a molecular weight of approximately 253.02 g/mol. The structure features a bromine atom and a cyclopropylmethoxy group attached to a phenyl ring, which is characteristic of many biologically active compounds.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of boronic acids. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant bacteria. In particular, boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This mechanism was explored in research focusing on the compound QPX7728, which demonstrated broad-spectrum antibacterial activity by overcoming resistance mechanisms in Gram-negative bacteria .
Anticancer Activity
Boronic acids have also been investigated for their potential in cancer therapy. The introduction of boron into drug molecules can enhance their selectivity and efficacy. For example, studies have indicated that certain boronic acid derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of proteasomes . The specific activity of this compound in cancer models remains to be fully elucidated but is likely influenced by its structural characteristics.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may facilitate their action as enzyme inhibitors or modulators . This property is particularly relevant in the context of targeting enzymes involved in disease processes.
Data Tables
| Activity Type | Compound | Target | Effect | Reference |
|---|---|---|---|---|
| Antibacterial | QPX7728 | β-lactamase | Inhibition | |
| Anticancer | Bortezomib | Proteasome | Induction of apoptosis | |
| Antiviral | Vaborbactam | β-lactamase | Inhibition |
Case Studies
- Antibacterial Efficacy : A study demonstrated that boronic acid derivatives could restore susceptibility to antibiotics in resistant strains of Klebsiella pneumoniae. The compound showed significant reduction in MIC (Minimum Inhibitory Concentration), showcasing its potential as an adjuvant therapy .
- Anticancer Potential : Research on boronic acid-based proteasome inhibitors has shown promising results in vitro and in vivo. These compounds were able to inhibit tumor growth in xenograft models, indicating their therapeutic potential against various cancers .
Q & A
Q. What synthetic routes are optimal for preparing (3-Bromo-5-(cyclopropylmethoxy)phenyl)boronic acid, and how do substituents influence its reactivity?
The synthesis typically involves Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. The bromo substituent acts as a directing group, enabling regioselective functionalization, while the cyclopropylmethoxy group introduces steric and electronic effects. Electron-donating methoxy groups enhance boronic acid stability by reducing oxidation susceptibility, whereas bromine provides a handle for further cross-coupling reactions . For example, the pinacol ester derivative (a protected form of the boronic acid) can be synthesized via Miyaura borylation, with yields influenced by the choice of palladium catalyst and ligand system .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, with B NMR providing insights into boronic acid coordination states. Mass spectrometry (MS) and high-performance liquid chromatography coupled with tandem MS (HPLC-MS/MS) are used to assess purity and detect trace impurities (e.g., residual diols or unreacted precursors). X-ray crystallography may resolve steric effects from the cyclopropylmethoxy group, though crystallization challenges due to hygroscopicity are common .
Advanced Research Questions
Q. How does the cyclopropylmethoxy group affect the compound’s stability under oxidative conditions?
Oxidation studies of boronic esters reveal that steric and electronic properties of substituents modulate stability. The cyclopropylmethoxy group’s electron-donating nature slows oxidation compared to electron-withdrawing groups (e.g., trifluoromethyl). For example, pinacol boronic esters with bulky diols exhibit longer half-lives under hydrogen peroxide exposure, as shown in Table 2 of , where oxidation rates correlated with diol-boronic acid affinity rankings. However, hydrolysis equilibrium between boronic esters and free acids complicates direct comparisons, necessitating affinity assays (e.g., alizarin red S) to disentangle hydrolysis and oxidation kinetics .
Q. What methodological approaches are used to study the biological activity of this boronic acid in drug discovery?
Computational docking studies (e.g., molecular dynamics simulations) predict binding affinities to enzymatic targets like leucyl-tRNA synthetase, leveraging the bromine atom for halogen bonding and the boronic acid for covalent interactions with catalytic residues. In vitro assays, such as enzyme inhibition or cell viability tests (e.g., against chronic lymphocytic leukemia cells), are paired with structure-activity relationship (SAR) analyses to optimize substituent effects. The cyclopropylmethoxy group may enhance membrane permeability due to its lipophilic character, as seen in analogs with improved pharmacokinetic profiles .
Q. How can researchers resolve contradictions in data regarding the compound’s reactivity and stability?
Discrepancies often arise from experimental conditions (e.g., solvent polarity, temperature). For instance, oxidation rates in aqueous vs. organic solvents may reverse trends observed in hydrolysis equilibria. Methodological solutions include:
- Conducting kinetic studies under controlled humidity and pH.
- Using isotopic labeling (O) to track hydrolysis vs. oxidation pathways.
- Validating computational models (e.g., density functional theory) with experimental data to predict substituent effects on reactivity .
Q. What role does this boronic acid play in developing stimuli-responsive materials?
The boronic acid moiety forms reversible complexes with diols (e.g., glucose), enabling applications in glucose-sensitive hydrogels for drug delivery. The cyclopropylmethoxy group may fine-tune the equilibrium constant () of these complexes, altering swelling behavior or drug release kinetics. For example, hydrogels incorporating phenyl boronic acids exhibit pH- and glucose-dependent sol-gel transitions, with values adjustable via substituent modification .
Methodological Considerations
Q. What strategies mitigate mutagenicity risks associated with boronic acid impurities?
Computational tools (e.g., Derek Nexus) predict mutagenicity alerts for boronic acid derivatives. Analytical methods like HPLC-MS/MS with detection limits <1 ppm ensure compliance with ICH guidelines. For example, Lumacaftor impurities are quantified using a validated LC-MS/MS protocol with a limit of detection (LOD) of 0.1 ppm, as detailed in .
Q. How can site-selective functionalization of this boronic acid be achieved?
The bromine atom enables site-selective cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Directed ortho-metalation (DoM) using the boronic acid as a directing group allows further substitution at the 2-position. For instance, lithiation at -78°C followed by electrophilic quenching introduces functionalities like nitro or carboxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
